(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Description
The compound (S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a chiral molecule featuring a piperidine ring substituted at position 3 with a benzyl-methyl-amino group in the (R)-configuration. The butanone backbone contains an (S)-configured amino group at position 2 and a methyl group at position 2.
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(13-21)20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLKJRMZGDVJCJ-SJORKVTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multi-step organic reactions. One common approach is the coupling of a chiral amine with a piperidine derivative under controlled conditions. The reaction may involve the use of protecting groups to ensure selectivity and yield. For example, the use of N-Boc protected amines can facilitate the synthesis by preventing unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as catalytic hydrogenation or reductive amination. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Modifications on the Amino Group
Implications :
- Benzyl-isopropyl (): The bulkier isopropyl group may hinder interactions with flat binding pockets compared to the target compound’s benzyl-methyl group.
- Benzyl-cyclopropyl (): The cyclopropyl ring’s planar structure could improve resistance to oxidative metabolism, a common issue with benzyl groups .
- Isopropyl-methyl (): Reduced steric hindrance and molecular weight may enhance solubility but reduce target specificity.
Positional Isomerism on the Piperidine Ring
Implications :
- Position 2 substitution (): Proximity to the butanone backbone may disrupt hydrogen bonding or increase steric hindrance.
Ring System Modifications
Implications :
- Pyrrolidine analogs (): The smaller ring system may enhance rigidity but reduce adaptability to target conformations compared to piperidine.
Data Table: Comparative Overview
Biological Activity
(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with significant biological activity. This compound is characterized by its unique structure, which includes an amino group, a piperidine ring, and a benzyl-methyl-amino substituent. Its potential applications in pharmacology and medicinal chemistry have made it a subject of interest in recent research.
Molecular Structure
- IUPAC Name : (S)-2-amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one
- Molecular Formula : CHNO
- CAS Number : 1629138-41-5
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common methods include:
- Reaction of 4-(benzyl-methyl-amino)-piperidine with suitable amino-propanone derivatives.
- Use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to bind to various enzymes and receptors, leading to alterations in their activity. This interaction can result in significant pharmacological effects, including anti-tumor and anti-inflammatory activities .
Pharmacological Applications
Research indicates that this compound exhibits:
- Anti-tumor Activity : It has shown potent inhibitory effects against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and -β, which are implicated in cancer progression .
- Anti-inflammatory Effects : The compound may also be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease due to its selective inhibition of certain kinases involved in inflammatory pathways .
Antimicrobial Activity
In vitro studies have demonstrated that certain derivatives related to this compound possess antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Efficacy : A study highlighted its effectiveness in inhibiting tumor growth in animal models by targeting specific signaling pathways associated with cancer cell proliferation .
- Inflammatory Response Modulation : Another investigation assessed its role in modulating immune responses, showing promise in reducing inflammation markers in models of arthritis .
Comparative Analysis
A comparative analysis of similar compounds reveals that (S)-2-Amino derivatives often exhibit enhanced bioactivity due to their structural features. Below is a summary table highlighting key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
